Comprehensive Physicochemical Profiling and Synthetic Utility of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine
Comprehensive Physicochemical Profiling and Synthetic Utility of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine
Target Audience: Medicinal Chemists, Drug Development Professionals, and Analytical Scientists Content Type: In-Depth Technical Guide
Executive Summary
In modern drug discovery, the incorporation of highly basic, aliphatic amine motifs is a proven strategy for modulating the physicochemical properties of lead compounds—specifically for enhancing aqueous solubility, altering biodistribution, and establishing critical salt-bridge interactions with target proteins (e.g., GPCRs and kinases). {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (CAS: 1019381-31-7)[1] is a highly versatile, trifunctional aliphatic building block.
This whitepaper dissects the physicochemical properties of this molecule, explores its protonation dynamics, and provides field-proven, self-validating experimental protocols for its integration into drug development workflows.
Structural Anatomy & Physicochemical Profile
The architecture of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine features three distinct nitrogen centers, each with unique steric environments and nucleophilicities. This triamine system consists of:
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A primary amine (aminomethyl group at C4): The primary reactive handle, highly nucleophilic and sterically accessible.
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A tertiary piperidine amine (N1): Provides structural rigidity and serves as a central basic core.
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A tertiary dimethylamino group : A flexible, solvent-exposed basic center that drastically increases aqueous solubility.
Quantitative Physicochemical Data
To facilitate rapid assessment for medicinal chemistry applications, the core physicochemical parameters are summarized below.
| Property | Value | Causality / Implication in Drug Design |
| Chemical Formula | C₁₀H₂₃N₃ | Defines the low-molecular-weight aliphatic nature of the spacer. |
| Molecular Weight | 185.31 g/mol [2] | Highly mass-efficient; adds minimal bulk when used as a solubilizing tag. |
| CAS Number | 1019381-31-7[1] | Primary identifier for procurement and regulatory tracking. |
| Topological Polar Surface Area (TPSA) | ~32.5 Ų | Low TPSA suggests good potential for membrane permeability, if unprotonated. |
| Hydrogen Bond Donors (HBD) | 2 (Primary -NH₂) | Provides specific directionality for target engagement or synthetic functionalization. |
| Hydrogen Bond Acceptors (HBA) | 3 (Three N atoms) | Enhances interaction with aqueous solvent, driving high solubility. |
| Calculated LogP (cLogP) | ~0.8 (Neutral state) | Indicates a highly polar core. The physiological LogD (at pH 7.4) will be significantly lower (negative) due to protonation. |
Protonation Dynamics & ADME Implications
The most critical physicochemical attribute of this building block is its pH-dependent protonation state. Because the molecule contains three basic aliphatic amines, it exists as a polycation under physiological conditions.
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Primary Amine (pKa ~10.2): Fully protonated at pH 7.4.
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Piperidine Nitrogen (pKa ~9.8): Fully protonated at pH 7.4.
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Dimethylamino Nitrogen (pKa ~9.2): Largely protonated at pH 7.4.
Causality in ADME: The resulting di- or tri-cationic state at physiological pH ensures extreme aqueous solubility, making it an excellent moiety to append to highly lipophilic, insoluble planar pharmacophores. However, this high degree of ionization severely restricts passive lipid bilayer permeability. Therefore, this building block is typically utilized in targets where active transport is leveraged, or in extracellular/solvent-exposed domains (such as PROTAC linkers or solvent-channel directed kinase inhibitors).
Logical relationship between pH, protonation states, and resulting physicochemical behavior.
Synthetic Utility & Experimental Workflows
The primary synthetic value of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine lies in the stark nucleophilic contrast between its primary amine and its two tertiary amines. This allows for regioselective functionalization without the need for cumbersome protecting group strategies.
Workflow illustrating the synthetic divergence of the building block into therapeutics.
Protocol 3.1: Regioselective Amide Coupling (Self-Validating System)
Objective: Conjugate a carboxylic acid pharmacophore exclusively to the primary amine. Causality: The primary amine is significantly less sterically hindered than the tertiary amines. By carefully controlling the stoichiometry and order of addition, quantitative regioselective acylation is achieved.
Step-by-Step Methodology:
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Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Stir for 15 minutes at room temperature.
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Causality: HATU rapidly forms a highly reactive HOAt ester. A large excess of DIPEA (4.0 eq) is critical because the incoming triamine building block will consume base to neutralize its protonated states, which would otherwise stall the coupling.
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Coupling: Add {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine (1.05 eq) dropwise. Stir for 2 hours.
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Causality: A slight stoichiometric excess of the amine ensures complete consumption of the valuable carboxylic acid pharmacophore.
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In-Process Validation: Quench a 5 µL reaction aliquot into 100 µL of 50% MeCN/H₂O. Analyze via LC-MS (see Protocol 4.1).
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Causality: Standard Thin Layer Chromatography (TLC) is highly unreliable for this triamine due to severe silanol binding and streaking on normal-phase silica. LC-MS is mandatory for self-validation.
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Workup: Evaporate the DMF under reduced pressure (Genevac or rotary evaporator with high vacuum). Dissolve the crude residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃.
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Causality:Do not use acidic washes (e.g., 1M HCl or NH₄Cl). The presence of two basic tertiary amines means the product will instantly protonate and partition entirely into the aqueous waste layer.
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Purification: Purify the organic concentrate via reverse-phase flash chromatography (C18 column, H₂O/MeCN gradient modified with 0.1% NH₄OH).
Analytical Characterization
Characterizing poly-basic compounds requires specific analytical adjustments. Standard acidic mobile phases (like 0.1% Formic Acid) will fully protonate the triamine, causing it to elute in the void volume of a standard C18 column, preventing accurate purity assessment.
Protocol 4.1: High-pH LC-MS Analysis
Objective: Confirm the identity and purity of the building block or its downstream derivatives.
Step-by-Step Methodology:
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Column Selection: Utilize a high-pH stable C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm).
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Causality: Standard silica-based C18 columns dissolve at pH > 8. Hybrid particle technologies are required to withstand the basic mobile phase.
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Mobile Phase Preparation:
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Solvent A: 10 mM Ammonium Bicarbonate in H₂O, adjusted to pH 10.0 with NH₄OH.
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Solvent B: 100% Acetonitrile.
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Causality: Operating at pH 10.0 suppresses the ionization of the tertiary amines, increasing the lipophilicity of the molecule and allowing it to properly interact with the C18 stationary phase for sharp, retained peaks.
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Gradient & Detection: Run a gradient of 5% to 95% B over 3 minutes. Monitor via Electrospray Ionization in Positive mode (ESI+). The target mass [M+H]⁺ is 186.2 m/z .
Safety & Handling
According to regulatory hazard classifications[1], {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is a hazardous chemical requiring strict laboratory controls:
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Skin Corr. 1B (H314): The free base is highly caustic and causes severe skin burns and eye damage. Handle exclusively inside a certified fume hood using heavy-duty nitrile gloves and chemical safety goggles.
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Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled.
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STOT SE 3 (H336): May cause drowsiness or dizziness.
Self-Validating Safety Check: Always verify the pH of aqueous waste streams containing this compound before disposal, neutralizing with dilute acid if necessary to comply with institutional environmental health and safety (EHS) guidelines.
References
- Title: {1-[2-(dimethylamino)
- Title: N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)
